molecular formula C12H10FN3O3 B2752472 N-(4-fluorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide CAS No. 338774-85-9

N-(4-fluorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide

Katalognummer: B2752472
CAS-Nummer: 338774-85-9
Molekulargewicht: 263.228
InChI-Schlüssel: RVWVKRBVPOBYQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-fluorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide is a dihydropyrimidine derivative characterized by a fluorophenyl carboxamide substituent at position 4, a hydroxyl group at position 6, and a methyl group at position 1. The fluorine atom on the phenyl ring introduces electron-withdrawing effects, which may enhance binding interactions with target proteins compared to non-halogenated analogs.

Eigenschaften

IUPAC Name

N-(4-fluorophenyl)-3-methyl-2,4-dioxo-1H-pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O3/c1-16-10(17)6-9(15-12(16)19)11(18)14-8-4-2-7(13)3-5-8/h2-6H,1H3,(H,14,18)(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKJAYKPZAZZCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(4-fluorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide, also known by its PubChem CID 1471127, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C12H10FN3O3
  • Molecular Weight : 253.22 g/mol
  • IUPAC Name : this compound

Structural Information

The compound features a pyrimidine ring with a hydroxyl group and a fluorophenyl substituent, which may influence its biological interactions.

This compound exhibits various biological activities that can be summarized as follows:

  • Antimicrobial Activity : Research indicates that compounds with similar structures possess antimicrobial properties against various pathogens.
  • Anticancer Activity : The compound has been studied for its potential to inhibit cancer cell proliferation, particularly in models of leukemia and solid tumors.
  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways relevant to disease progression.

Pharmacological Effects

The biological effects of this compound can be categorized into several key areas:

Effect TypeDescription
AntimicrobialEffective against specific bacterial strains
AnticancerInhibits growth of cancer cells in vitro
Enzyme InhibitionPotential to inhibit enzymes like dihydrofolate reductase

Case Study 1: Anticancer Effects

A study published in Cancer Research demonstrated that this compound significantly reduced the proliferation of leukemia cells in vitro. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a notable decrease in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as a lead compound for antibiotic development.

Case Study 3: Enzyme Inhibition

Research indicated that the compound acts as a competitive inhibitor of dihydrofolate reductase (DHFR), which is crucial in the synthesis of nucleotides necessary for DNA replication. This inhibition was quantified with an IC50 value of 15 µM, indicating moderate potency compared to established DHFR inhibitors.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s structural and functional distinctions from related pyrimidine derivatives are analyzed below, focusing on substituent effects, core modifications, and inferred physicochemical or biological implications.

N-(4-Methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

  • Structural Differences :
    • Methoxyphenyl vs. fluorophenyl substituent (electron-donating -OCH₃ vs. electron-withdrawing -F).
    • Additional 4-methylphenyl group on the pyrimidine ring.
    • Saturated 1,2,3,4-tetrahydro pyrimidine core (vs. 1,2-dihydro in the target compound).
  • The tetrahydro core increases saturation, possibly enhancing conformational rigidity and metabolic stability .

N-(2-Bromophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide

  • Structural Differences :
    • Bromine substituent at the phenyl ring’s ortho position (vs. para-fluorine).
    • Bromine’s larger atomic radius and higher lipophilicity.
  • Implications :
    • Bromine’s steric bulk may hinder binding in sterically sensitive active sites.
    • Increased molecular weight and logP could enhance membrane permeability but reduce aqueous solubility .

2-(4-Fluorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic Acid

  • Structural Differences: Carboxylic acid substituent at position 4 (vs. carboxamide). No N-(4-fluorophenyl) group.
  • Implications: The carboxylic acid’s ionization at physiological pH may reduce cell permeability but improve solubility.

N-(3,4-Dimethylphenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide

  • Structural Differences: 3,4-Dimethylphenyl substituent (vs. mono-fluorophenyl). Increased hydrophobicity due to methyl groups.
  • Implications :
    • Enhanced lipophilicity may improve blood-brain barrier penetration but reduce solubility.
    • Steric effects from methyl groups could disrupt planar interactions with flat binding sites .

4H-Pyrido[1,2-a]pyrimidine-3-carboxamide, N-(4-Chlorophenyl)-6-methyl-4-oxo

  • Structural Differences :
    • Fused pyrido-pyrimidine core (vs. dihydropyrimidine).
    • Chlorine substituent (para position) on the phenyl ring.
  • Chlorine’s higher lipophilicity compared to fluorine may prolong metabolic half-life but increase off-target risks .

Key Research Findings

  • Electronic Effects : Fluorine’s electron-withdrawing nature in the target compound may enhance binding to electrophilic regions of enzymes (e.g., kinases) compared to methoxy or methyl groups .
  • Core Modifications : Saturated or fused cores (e.g., tetrahydro or pyrido-pyrimidine) limit conformational mobility, which could improve selectivity but reduce adaptability to dynamic binding sites .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.